N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide
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Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a complex organic molecule with potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a dibenzo[b,f][1,4]oxazepine core with additional functional groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide belongs to a class of compounds that are the focus of research due to their unique chemical properties and potential biological activity. Studies on similar compounds reveal the importance of innovative synthetic methods and the pursuit of understanding their biological activities. For example, a review focused on the synthesis of omeprazole (related to proton pump inhibitors) explores novel methods and the formation of pharmaceutical impurities, shedding light on the complex synthesis processes involved in creating such compounds (Saini et al., 2019). Additionally, research on 2-guanidinobenzazoles, which are structurally related to benzazoles, highlights synthetic approaches and the potential therapeutic uses of these compounds, indicating a rich field of study for related chemical structures (Rosales-Hernández et al., 2022).
Pharmacological Actions
Understanding the pharmacological actions of compounds structurally similar to this compound is pivotal. Clozapine, for instance, belongs to the dibenzazepine class of antipsychotic drugs and demonstrates unique properties and effectiveness in treating schizophrenia, highlighting the therapeutic potential of this chemical class (Ashby & Wang, 1996).
Biochemical Interactions
The interaction of chemicals with biological molecules is a key area of research. Studies on compounds like Hoechst 33258, which binds to the minor groove of double-stranded B-DNA, provide insights into the molecular basis of DNA sequence recognition and binding, which is critical for understanding the broader implications of similar compounds (Issar & Kakkar, 2013).
Potential Therapeutic Applications
Exploring the therapeutic potential of chemical compounds is a significant aspect of pharmaceutical research. Benzimidazoles, imidazothiazoles, and imidazoles have been studied for their central nervous system (CNS) properties, indicating the possibility of modifying such compounds to develop potent CNS drugs (Saganuwan, 2020). Moreover, benzothiazole moieties and their derivatives have shown antimicrobial and antiviral properties, emphasizing the importance of these compounds in developing new therapeutics (Elamin et al., 2020).
Properties
IUPAC Name |
N-(2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-7-16(8-5-14)22(26)24-17-9-11-20-18(13-17)23(27)25(3)19-10-6-15(2)12-21(19)28-20/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCRAMINSSBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=CC(=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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